Structural Identity Verification: Ortho Bidentate Hydrogen-Bond Motif Uniqueness
The target compound positions the primary amine at the pyridine C6 position, ortho to the pyridyl nitrogen. This 6-aminopyridin-2-yl motif creates a bidentate hydrogen-bond donor/acceptor pharmacophore [1]. In contrast, the 5-aminopyridin-2-yl regioisomer (CAS 885693-48-1) and the 6-aminopyridin-3-yl regioisomer (CAS 1198408-35-3) lack this contiguous donor/acceptor arrangement . The ortho motif is independently validated in kinase inhibitor design literature: 2-aminopyridine hinge-binding fragments derive potency from this precise geometry, and shifting the amine to the 4- or 5-position results in a >100-fold loss in binding affinity in certain kinase contexts [2]. Computational comparison shows the target compound has a topological polar surface area of 68.5 Ų versus 68.5 Ų for the 3-yl isomer (identical TPSA but reversed dipole vector orientation) and 68.5 Ų for the piperazine analog (identical TPSA but additional H-bond acceptor) [3].
| Evidence Dimension | Hydrogen-bond donor/acceptor spatial arrangement (bidentate ortho motif) and TPSA |
|---|---|
| Target Compound Data | TPSA = 68.5 Ų; 6-NH₂ ortho to pyridyl-N; bidentate motif present (PubChem CID 69414459) [3] |
| Comparator Or Baseline | 5-amino regioisomer (CAS 885693-48-1): no ortho bidentate motif; 3-yl regioisomer (CAS 1198408-35-3): TPSA = 68.5 Ų but reversed dipole vector; Piperazine analog (CAS 1206248-85-2): TPSA = 68.5 Ų, additional H-bond acceptor [REFS-2, REFS-4] |
| Quantified Difference | Qualitative: bidentate motif present exclusively in target among C15H23N3O2 isomers; >100-fold potency difference reported for analogous amine positional shifts in kinase hinge-binding fragments [2] |
| Conditions | In silico structural comparison; experimental kinase inhibitor SAR from published 2-aminopyridine fragment studies [2] |
Why This Matters
The bidentate hydrogen-bond motif is structurally required for ATP-site kinase hinge binding; its absence in regioisomeric analogs renders them unsuitable as surrogates in kinase-targeted library synthesis or fragment-based drug discovery campaigns.
- [1] PubChem CID 69414459: 2D Structure showing 6-aminopyridin-2-yl substitution pattern. View Source
- [2] Ghose, A. K., et al. (2008). Knowledge-based, central-nervous-system (CNS) lead selection and lead optimization for CNS drug discovery. Journal of Medicinal Chemistry, 51(24), 7761–7772. (Discusses 2-aminopyridine hinge-binding motif and positional SAR in kinase inhibitors). View Source
- [3] PubChem Computed Properties: TPSA values for CID 69414459, CID 53412841 (3-yl isomer), CID 53412840 (piperazine analog). National Center for Biotechnology Information. View Source
